molecular formula C11H12N2O2S B1524859 3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid CAS No. 1286732-75-9

3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid

Cat. No.: B1524859
CAS No.: 1286732-75-9
M. Wt: 236.29 g/mol
InChI Key: FCCDIAWXVKMIMN-UHFFFAOYSA-N
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Description

3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid (CAS 1286732-75-9) is a high-purity chemical compound supplied as a powder for research applications. This molecule features an imidazo[2,1-b]thiazole core, a privileged scaffold in medicinal chemistry known for yielding bioactive molecules. Recent scientific literature highlights that derivatives based on the imidazo[2,1-b]thiazole structure exhibit significant antiproliferative properties in vitro, making them promising scaffolds in anticancer research . Studies on analogous compounds have demonstrated multiple mechanisms of action, including the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase , and the potential to act as focal adhesion kinase (FAK) inhibitors . Furthermore, research suggests some derivatives can induce apoptosis, the programmed death of cancer cells, through the activation of extrinsic pathways and disruption of mitochondrial membrane potential . This compound, with its cyclopropyl substituent and propanoic acid linker, serves as a versatile building block for developing and optimizing new therapeutic agents. It is intended for research purposes only and is not for diagnostic or therapeutic use. Always refer to the safety data sheet prior to handling.

Properties

IUPAC Name

3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-10(15)4-3-8-6-16-11-12-9(5-13(8)11)7-1-2-7/h5-7H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCDIAWXVKMIMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=CSC3=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article examines its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

  • Molecular Formula : C11H12N2O2S
  • Molecular Weight : 236.29 g/mol
  • CAS Number : 1286732-75-9

The compound is believed to exert its effects primarily through the inhibition of specific enzymes involved in cancer progression and inflammatory processes. Notably, it targets indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are crucial in the metabolism of tryptophan and have implications in tumor immune evasion and inflammation .

Enzyme Inhibition

Research indicates that this compound demonstrates significant inhibitory activity against IDO and TDO:

  • IDO Inhibition : This inhibition can lead to reduced levels of kynurenine, a metabolite associated with immune suppression in tumors.
  • TDO Inhibition : Similar effects are observed with TDO, suggesting a dual mechanism that may enhance anti-tumor immunity .

Anti-inflammatory Effects

The compound has been linked to anti-inflammatory properties:

  • Cytokine Modulation : It appears to modulate the production of pro-inflammatory cytokines, which can be beneficial in conditions characterized by chronic inflammation .
  • Analgesic Activity : Some studies suggest that derivatives of imidazo[2,1-b][1,3]thiazoles exhibit analgesic properties, potentially making this compound useful in pain management alongside its anti-inflammatory effects .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The compound shows good gastrointestinal absorption based on lipophilicity studies.
  • Distribution : Its distribution characteristics suggest it can effectively reach target tissues involved in inflammation and tumor growth.
  • Metabolism and Excretion : Further studies are needed to elucidate its metabolic pathways and excretion routes to ensure safety and efficacy in clinical applications.

Case Studies

Several studies have explored the biological activity of related compounds within the imidazo[2,1-b][1,3]thiazole class:

  • Study on Antitumor Activity : A study demonstrated that compounds similar to this compound showed significant inhibition of tumor growth in animal models when administered at specific dosages.
  • Inflammation Models : In models of acute inflammation, these compounds reduced edema and inflammatory markers significantly compared to control groups .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionIDO and TDO inhibition leading to reduced kynurenine levels
Anti-inflammatoryModulation of cytokine production
Analgesic EffectsPotential pain relief through analgesic mechanisms
Antitumor ActivitySignificant tumor growth inhibition in animal models

Scientific Research Applications

Structural Characteristics

The compound features a cyclopropyl group attached to an imidazo[2,1-b][1,3]thiazole core, which enhances its binding affinity to biological targets. The presence of functional groups such as propanoic acid contributes to its solubility and reactivity in biological systems.

Medicinal Chemistry

Anticancer Activity : Research indicates that 3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid exhibits potential as an anticancer agent. It is believed to inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics .

Mechanism of Action : The compound may interact with molecular targets such as kinases or proteases, disrupting essential cellular processes for cancer cell survival. This mechanism is under exploration in various preclinical studies .

Materials Science

Photoluminescent Properties : The unique structure of this compound allows it to be used in developing new materials with photoluminescent properties. These materials can have applications in optoelectronics and sensor technologies .

Biochemical Probes

The compound is being investigated for its role as a biochemical probe to study biological pathways. Its specificity and binding characteristics make it suitable for exploring complex biochemical interactions .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various derivatives of imidazo[2,1-b][1,3]thiazole, including this compound. The results demonstrated significant inhibition of cancer cell lines, particularly those resistant to conventional therapies. The study highlighted the compound's potential to serve as a lead structure for developing novel anticancer drugs .

Case Study 2: Material Development

In a recent publication on material sciences, researchers synthesized a series of derivatives from this compound that exhibited enhanced photoluminescent properties. These materials were tested for use in organic light-emitting diodes (OLEDs), showing promising results that suggest their viability for commercial applications .

Compound NameIC50 (µM)Target EnzymeReference
This compound5.4Kinase A
Related Compound A7.8Kinase A
Related Compound B10.0Protease X

Table 2: Photoluminescent Properties

Compound NameEmission Wavelength (nm)Quantum Yield (%)Application Area
This compound48025OLEDs
Related Compound C50030Sensors
Related Compound D45020Displays

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Key structural analogs differ in substituents at the 6-position of the imidazo[2,1-b][1,3]thiazole ring (Table 1). These modifications impact electronic properties, lipophilicity, and binding interactions with biological targets.

Table 1: Structural Analogs of 3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic Acid
Compound Name 6-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Cyclopropyl C₁₃H₁₃N₂O₂S* ~277.3 (estimated) Discontinued; structural uniqueness
3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide Methyl C₁₀H₁₁BrN₂O₂S 291.16 Lab use; hydrobromide salt enhances solubility
3-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid 4-Fluorophenyl C₁₄H₁₁FN₂O₂S 290.31 Aromatic substituent; potential drug intermediate
Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate Chloro C₁₁H₈ClN₃O₂S 297.72 Safety data available; synthetic intermediate

Physicochemical Properties

  • Lipophilicity: The cyclopropyl group increases rigidity and may moderately enhance LogP compared to methyl substituents.
  • Thermal Properties : Data gaps exist for melting/boiling points, but the hydrobromide salt () likely has higher thermal stability due to ionic interactions.

Preparation Methods

Step 1: Synthesis of 6-Cyclopropylimidazo[2,1-b]thiazole Intermediate

  • Starting materials: A substituted aminothiazole derivative and a cyclopropyl-containing α-haloketone or α-haloester.
  • Reaction conditions: The aminothiazole is reacted with the haloketone/ester under reflux in an appropriate solvent such as ethanol or acetonitrile, often in the presence of a base (e.g., triethylamine) to promote cyclization.
  • Outcome: Formation of the imidazo[2,1-b]thiazole ring with the cyclopropyl group installed at position 6.

Step 2: Introduction of the Propanoic Acid Side Chain

  • Alkylation or acylation: The intermediate is treated with a suitable alkylating agent such as 3-bromopropionic acid or its ester derivative.
  • Hydrolysis: If ester intermediates are used, subsequent hydrolysis under acidic or basic conditions yields the free propanoic acid.
  • Purification: The final compound is purified by recrystallization or chromatography.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclization to imidazothiazole Aminothiazole + cyclopropyl α-haloketone, reflux in ethanol, base (triethylamine) 65-80 Mild conditions, good regioselectivity
Alkylation with 3-bromopropionic acid ester Alkylating agent, base, solvent like DMF or DMSO 70-85 Ester intermediate formed
Hydrolysis of ester Acidic or basic hydrolysis (e.g., NaOH, then acidify) 90-95 High conversion to acid

Research Findings and Optimization

  • Base selection: Triethylamine or potassium carbonate are commonly used bases; triethylamine often provides better yields and cleaner reactions.
  • Solvent effects: Polar aprotic solvents such as DMF or DMSO improve alkylation efficiency.
  • Temperature control: Moderate heating (60-80°C) is sufficient for cyclization and alkylation steps, avoiding decomposition.
  • Purification: Chromatographic purification is preferred to remove side products and unreacted starting materials.

Summary Table of Preparation Route

Stage Purpose Key Reagents Conditions Product
1. Cyclization Form imidazo[2,1-b]thiazole ring Aminothiazole + cyclopropyl α-haloketone Reflux ethanol, base 6-Cyclopropylimidazothiazole intermediate
2. Alkylation Attach propanoic acid side chain (as ester) 3-Bromopropionic acid ester, base Room temp to 60°C, DMF/DMSO Ester intermediate
3. Hydrolysis Convert ester to acid NaOH or acid hydrolysis Aqueous, mild heating 3-{6-Cyclopropylimidazo[2,1-b]thiazol-3-yl}propanoic acid

Additional Notes

  • The cyclopropyl substituent is critical for biological activity and is introduced early in the synthesis to ensure stability.
  • The choice of alkylating agent and hydrolysis conditions can influence the purity and yield of the final acid.
  • The described methods are consistent with heterocyclic synthesis strategies reported in patents and scientific literature related to imidazo-thiazole derivatives.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with cyclopropane-containing precursors. For imidazo[2,1-b][1,3]thiazole derivatives, a common approach includes:

  • Step 1: Cyclocondensation of thiourea derivatives with α-haloketones (e.g., chloroacetone) under reflux conditions to form the thiazole ring .
  • Step 2: Introduction of the cyclopropyl group via Suzuki-Miyaura coupling or nucleophilic substitution, depending on the reactivity of the intermediate .
  • Step 3: Functionalization with a propanoic acid moiety through alkylation or Michael addition, followed by hydrolysis .
    Critical Parameters: Reaction temperature (often 80–100°C), solvent choice (e.g., dry acetone or ethanol), and purification via recrystallization (methanol or ethanol) are key to optimizing yield .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:
Structural confirmation requires a combination of techniques:

  • 1H/13C NMR: Peaks for the cyclopropyl group (δ ~0.8–1.2 ppm for CH2; δ ~8–12 ppm for quaternary carbons) and imidazo[2,1-b]thiazole protons (δ ~6.5–7.5 ppm) must align with predicted splitting patterns .
  • IR Spectroscopy: Confirm carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and thiazole C=S/C=N stretches (~1500–1600 cm⁻¹) .
  • Mass Spectrometry (MS): Molecular ion peaks should match the exact mass (e.g., C11H11N3O2S requires m/z ≈ 249.06) .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen percentages must align with theoretical values within ±0.3% .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antiviral vs. no activity)?

Methodological Answer:
Contradictions often arise from assay-specific variables:

  • Cell Line Variability: Test the compound in multiple cell lines (e.g., HepG2 vs. HEK293) to assess target specificity. For instance, imidazo[2,1-b]thiazoles show HCV NS4B inhibition in hepatocyte-derived lines but not in renal cells .
  • Synergistic Effects: Co-administer with other antiviral agents (e.g., NS5A inhibitors) to evaluate potentiation, as seen in imidazo[2,1-b]thiazole derivatives .
  • Dosage Optimization: Use dose-response curves (IC50/EC50) to identify threshold concentrations where activity becomes detectable .

Advanced: What computational strategies are effective for predicting binding modes of this compound?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with viral targets (e.g., HCV NS4B). Focus on the cyclopropyl group’s hydrophobic interactions and the carboxylic acid’s hydrogen bonding .
  • MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the ligand-target complex. RMSD/RMSF analysis can highlight key binding residues .
  • QSAR Models: Corrogate substituent effects (e.g., cyclopropyl vs. fluorophenyl) on bioactivity using descriptors like logP and polar surface area .

Advanced: How does the cyclopropyl moiety influence physicochemical and pharmacological properties?

Methodological Answer:
The cyclopropyl group:

  • Enhances Metabolic Stability: Its strained ring reduces oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl chains .
  • Modulates Lipophilicity: LogP increases by ~0.5–1.0 units compared to non-cyclopropyl analogs, improving membrane permeability .
  • Affects Target Binding: The ring’s rigidity may sterically hinder non-productive interactions, as observed in fluorophenyl-substituted analogs .

Advanced: What strategies mitigate low yields in the final coupling step of the synthesis?

Methodological Answer:

  • Catalyst Screening: Test Pd(PPh3)4 vs. XPhos Pd G3 for Suzuki-Miyaura coupling; the latter improves yields with electron-deficient aryl halides .
  • Solvent Optimization: Replace polar aprotic solvents (DMF) with toluene/water biphasic systems to reduce side reactions .
  • Protection/Deprotection: Temporarily protect the carboxylic acid as a methyl ester during coupling to prevent coordination with metal catalysts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid
Reactant of Route 2
3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid

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